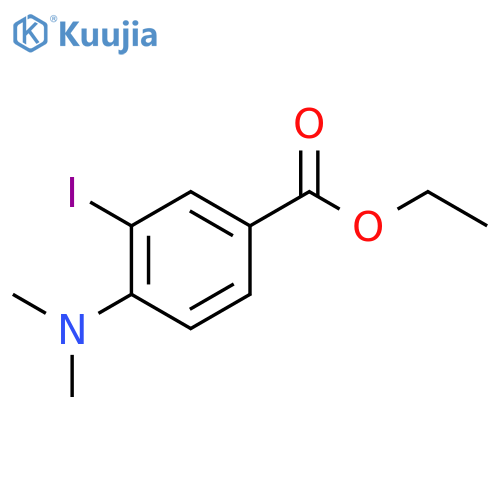

Cas no 1131588-23-2 (Ethyl 4-(dimethylamino)-3-iodobenzoate)

1131588-23-2 structure

商品名:Ethyl 4-(dimethylamino)-3-iodobenzoate

Ethyl 4-(dimethylamino)-3-iodobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(dimethylamino)-3-iodobenzoate

- DB-060345

- 1131588-23-2

- Ethyl4-(dimethylamino)-3-iodobenzoate

- AKOS015843501

- DTXSID60661151

- A802834

- SB83228

-

- インチ: InChI=1S/C11H14INO2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4H2,1-3H3

- InChIKey: CSNNHIGWFYYCKW-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC(=C(C=C1)N(C)C)I

計算された属性

- せいみつぶんしりょう: 319.00693g/mol

- どういたいしつりょう: 319.00693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

Ethyl 4-(dimethylamino)-3-iodobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019094616-1g |

Ethyl 4-(dimethylamino)-3-iodobenzoate |

1131588-23-2 | 95% | 1g |

$400.00 | 2023-09-04 | |

| Ambeed | A615214-1g |

Ethyl 4-(dimethylamino)-3-iodobenzoate |

1131588-23-2 | 95+% | 1g |

$345.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757632-1g |

Ethyl 4-(dimethylamino)-3-iodobenzoate |

1131588-23-2 | 98% | 1g |

¥3381.00 | 2024-08-09 | |

| Crysdot LLC | CD12179371-1g |

Ethyl 4-(dimethylamino)-3-iodobenzoate |

1131588-23-2 | 95+% | 1g |

$432 | 2024-07-23 |

Ethyl 4-(dimethylamino)-3-iodobenzoate 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1131588-23-2 (Ethyl 4-(dimethylamino)-3-iodobenzoate) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1131588-23-2)Ethyl 4-(dimethylamino)-3-iodobenzoate

清らかである:99%

はかる:1g

価格 ($):310.0